molecular formula C15H12N4 B3054970 2,2'-Bi-1H-benzimidazole, 1-methyl- CAS No. 62627-68-3

2,2'-Bi-1H-benzimidazole, 1-methyl-

Cat. No. B3054970
Key on ui cas rn: 62627-68-3
M. Wt: 248.28 g/mol
InChI Key: WLUQSNPDHSPQKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08018639B2

Procedure details

To a flask were added 1.2 g 1H, 1′H-2,2′-bibenzimidazole, 0.45 g sodium hydroxide, 100 ml N,N-dimethylformamide and 1.4 g dimethylsulfate. The mixture was heated to 45 C under nitrogen for 16 hours and another 0.45 g sodium hydroxide and 2.8 g dimethylsulfate were added and the mixture was stirred at 45 C for 24 hours. Another 4.2 g of dimethylsulfate were added and the mixture was stirred at 45 C for 24 hours, then cooled to 22 C and quenched with 350 ml water. The off-white solid was filtered and washed with water. After dissolving the product in 125 ml hot ethanol, 44 ml water were added and the solution was cooled to 5 C, filtered, washed with 50% ethanol and dried leaving 0.5 g white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[C:10]1[NH:14][C:13]2[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=2[N:11]=1.[OH-].[Na+].[CH3:21]OS(OC)(=O)=O>CN(C)C=O>[CH3:21][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[NH:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)C2=NC1=C(N2)C=CC=C1
Name
Quantity
0.45 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.4 g
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.8 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Three
Name
Quantity
4.2 g
Type
reactant
Smiles
COS(=O)(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 45 C for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 45 C under nitrogen for 16 hours
Duration
16 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 45 C for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 22 C
CUSTOM
Type
CUSTOM
Details
quenched with 350 ml water
FILTRATION
Type
FILTRATION
Details
The off-white solid was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
After dissolving the product in 125 ml hot ethanol
ADDITION
Type
ADDITION
Details
44 ml water were added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 5 C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with 50% ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN1C(=NC2=C1C=CC=C2)C2=NC1=C(N2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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